molecular formula C15H12F3NO5 B2574983 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 477885-72-6

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2574983
CAS No.: 477885-72-6
M. Wt: 343.258
InChI Key: AYNPEZMGOUFAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C15H12F3NO5 and its molecular weight is 343.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure

The synthesis and crystal structure analysis of related compounds demonstrate the utility of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide derivatives. For example, triethylammonium 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl]-1,3-dimethylpyrimidine-2,4,6-trionate was synthesized and its structure confirmed by X-ray crystallography, highlighting the compound's stability and the negative charge localization at the barbituric-acid ring in its enolate form (Al-Sheikh et al., 2008).

Sterically Strained Conjugated Systems

Research on sterically strained conjugated systems containing a trisubstituted furan ring has been conducted, utilizing derivatives of this compound. These studies reveal how such systems undergo nonclassical deformations, providing insights into the molecular structure and bond angle distortions without loss of planarity (Krapivin et al., 1999).

Reactivity and Synthetic Applications

Zwitterionic Imidazolium Derivatives

The synthesis of zwitterionic imidazolium derivatives showcases the reactivity of compounds containing the this compound framework. These derivatives offer new avenues for the development of advanced materials and pharmaceutical intermediates, with studies detailing the synthesis routes and structural characterization of such compounds (Kuhn et al., 2003).

Lactam and Amide Acetals Synthesis

The interaction of dimethylformamide diethylacetal with derivatives of Meldrum's acid, closely related to this compound, leads to the formation of novel compounds. This synthesis process highlights the compound's potential in creating new lactam and amide acetals, which could have implications in various chemical synthesis and pharmaceutical applications (Stezhko et al., 1988).

Properties

IUPAC Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO5/c1-14(2)23-12(21)10(13(22)24-14)7-19-11(20)8-4-3-5-9(6-8)15(16,17)18/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNPEZMGOUFAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.